molecular formula C17H15N3O3S B2738577 N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-85-2

N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2738577
CAS No.: 2034606-85-2
M. Wt: 341.39
InChI Key: FDKAFKRDOFGFES-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be influenced by various factors, including the presence of substituents and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors, including the presence and position of substituents on the benzothiazole ring .

Mechanism of Action

While the exact mechanism of action of “N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is not specified in the available literature, benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, thereby exhibiting anti-inflammatory activity .

Safety and Hazards

While specific safety and hazard information for “N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is not available in the literature, it’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

Benzothiazole derivatives, including “N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide”, present a promising area of research due to their wide range of biological activities. Future research could focus on exploring the potential applications of these compounds in various fields, including medicine and pharmacology .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-12-9-14(21)20-8-4-6-11(20)15(12)16(22)19-17-18-10-5-2-3-7-13(10)24-17/h2-3,5,7,9H,4,6,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKAFKRDOFGFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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